Acridine Red 3B

Description

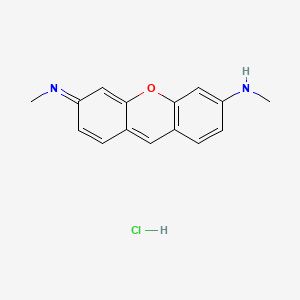

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H15ClN2O |

|---|---|

Molecular Weight |

274.74 g/mol |

IUPAC Name |

N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |

InChI |

InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |

InChI Key |

IVHDZUFNZLETBM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Photophysical Profile of Acridine Red 3B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Red 3B, also known by its Colour Index number 45000, is a basic pyronin dye with applications in histological staining and fluorescence microscopy. Understanding its photophysical properties is paramount for its effective utilization in quantitative imaging, sensing, and other advanced research applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of Acridine Red 3B, details the experimental protocols for their measurement, and visualizes the workflow for its characterization.

Core Photophysical Properties

Acridine Red 3B exhibits distinct absorption and emission characteristics that are influenced by its molecular structure and the surrounding solvent environment. While specific quantitative data for some photophysical parameters remain elusive in readily available literature, a qualitative and comparative understanding can be drawn from studies on Acridine Red and related rhodamine dye analogues.

Spectral Properties

The absorption and emission spectra of Acridine Red 3B are fundamental to its application as a fluorescent probe. The absorption maximum (λ_abs_) is consistently reported to be around 547 nm.[1] In ethanol (B145695), a common solvent for spectroscopic studies, the excitation and emission maxima (λ_ex_ and λ_em_) for a closely related compound, Acridine Red, have been documented at approximately 552 nm and 584 nm, respectively.

Table 1: Spectral Properties of Acridine Red 3B

| Property | Wavelength (nm) | Solvent |

| Absorption Maximum (λ_abs_) | 547 | Not Specified |

| Excitation Maximum (λ_ex_) | ~552 | Ethanol |

| Emission Maximum (λ_em_) | ~584 | Ethanol |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f_) and fluorescence lifetime (τ_f_) are critical parameters that define the efficiency and temporal dynamics of the fluorescence emission process. While precise numerical values for Acridine Red 3B are not explicitly available in the reviewed literature, comparative studies with other rhodamine dye analogues, such as Pyronin Y (PYY) and Pyronin B (PYB), provide valuable insights.

Research indicates that Acridine Red (AR) demonstrates a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in comparison to PYY and PYB.[2][3] This enhanced performance is attributed to the structural characteristics of the acridine core. Notably, ethanol has been identified as a solvent in which Acridine Red exhibits its highest quantum yield and longest lifetime.[2][3]

Table 2: Qualitative Photophysical Parameters of Acridine Red

| Property | Value | Solvent |

| Fluorescence Quantum Yield (Φ_f_) | Higher than Pyronin Y and Pyronin B | Optimal in Ethanol |

| Fluorescence Lifetime (τ_f_) | Longer than Pyronin Y and Pyronin B | Optimal in Ethanol |

| Molar Absorptivity (ε) | Data not available | - |

Experimental Protocols

The determination of the photophysical properties of fluorescent dyes like Acridine Red 3B involves a suite of standardized spectroscopic techniques.

Absorption Spectroscopy

The absorption spectrum and molar absorptivity are determined using a UV-Visible spectrophotometer.

-

Sample Preparation: A stock solution of Acridine Red 3B is prepared in a high-purity solvent (e.g., ethanol). A series of dilutions are then made to obtain solutions of varying concentrations.

-

Measurement: The absorbance of each solution is measured across a range of wavelengths using a dual-beam UV-Visible spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λ_abs_) is identified from the spectrum. The molar absorptivity (ε) is calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission spectra and quantum yields are typically measured using a spectrofluorometer.

-

Emission Spectrum:

-

Sample Preparation: A dilute solution of Acridine Red 3B is prepared in the desired solvent to avoid inner filter effects.

-

Measurement: The sample is excited at its absorption maximum (or a suitable wavelength within the absorption band), and the emitted fluorescence is scanned over a range of longer wavelengths.

-

-

Relative Quantum Yield Measurement:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties (e.g., Rhodamine 6G in ethanol) is chosen.

-

Measurement: The absorption and fluorescence emission spectra of both the Acridine Red 3B solution and the standard solution are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) and matched as closely as possible.

-

Calculation: The quantum yield of Acridine Red 3B (Φ_f,sample_) is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement: The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f_).

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for the experimental determination of the photophysical properties of a fluorescent dye such as Acridine Red 3B.

Caption: Experimental workflow for photophysical characterization.

References

An In-depth Technical Guide to the Mechanism of Action of Acridine Red 3B for RNA Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Red 3B is a cationic dye belonging to the pyronin class of fluorochromes.[1][2] While not as commonly utilized as its structural analogues Acridine Orange and Pyronin Y, Acridine Red 3B has been historically employed for the visualization of ribonucleic acid (RNA) in cytological and histological preparations.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Acridine Red 3B for RNA staining, drawing upon its known properties and the well-established mechanisms of related dyes. The guide will detail the physicochemical properties, proposed binding mechanism, fluorescence characteristics, and a foundational experimental protocol.

Physicochemical Properties

Acridine Red 3B is a red, water-soluble, and ethanol-soluble dye.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CI Number | 45000 | [1][2] |

| Molecular Formula | C₁₅H₁₅ClN₂O | [1] |

| Formula Weight | 274.76 g/mol | [1] |

| Absorption Maximum (λmax) | 547 nm | [1][2] |

| Solubility | Soluble in water and ethanol | [1][2] |

Core Mechanism of Action for RNA Staining

The precise mechanism of Acridine Red 3B's interaction with RNA has not been as extensively studied as that of Acridine Orange or Pyronin Y. However, based on its structural similarity to these dyes and its use in analogous staining techniques, a mechanism involving electrostatic interactions and subsequent dye aggregation can be inferred.

Acridine Red 3B is a cationic dye that is suggested to bind to the negatively charged phosphate (B84403) backbone of single-stranded RNA (ssRNA). This interaction is primarily electrostatic. Upon binding, the dye molecules are thought to stack, forming aggregates along the RNA strand. This aggregation leads to a phenomenon known as metachromasia, where the dye exhibits a shift in its fluorescence emission to a longer wavelength, resulting in a characteristic red fluorescence. This is in contrast to the green fluorescence observed when related dyes like Acridine Orange intercalate into double-stranded DNA.

dot

References

An In-depth Technical Guide to Acridine Red 3B: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Acridine Red 3B. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this fluorescent dye. All quantitative data is presented in a clear tabular format, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Identification

Acridine Red 3B, also known by its Colour Index number C.I. 45000, is a cationic xanthene dye belonging to the pyronin family.[1][2] Its chemical structure is characterized by a central xanthene ring system with methylamino substituents at the 3 and 6 positions. The positive charge is delocalized across the chromophore.

The IUPAC name for Acridine Red 3B is methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride . It is identified by the CAS number 2465-29-4 . The chemical formula is C₁₅H₁₅ClN₂O , and it has a molecular weight of approximately 274.75 g/mol .

Physicochemical and Spectroscopic Properties

Acridine Red 3B is a red solid that is soluble in water and ethanol (B145695).[2] It is a fluorescent dye with distinct absorption and emission characteristics. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅ClN₂O | - |

| Molecular Weight | 274.75 g/mol | - |

| CAS Number | 2465-29-4 | - |

| C.I. Number | 45000 | [1][2] |

| Absorption Maximum (λmax) | 547 nm | [2] |

| Fluorescence Quantum Yield (Φf) | Higher than Pyronin Y and Pyronin B | [3][4] |

| Fluorescence Lifetime (τf) | Longer than Pyronin Y and Pyronin B | [3][4] |

Synthesis of Acridine Red 3B

The synthesis of Acridine Red 3B is analogous to the general synthesis of pyronin and rhodamine dyes, which involves the condensation of a 3-aminophenol (B1664112) derivative with an aldehyde or its equivalent, followed by an oxidation step. The key starting material for Acridine Red 3B is 3-(methylamino)phenol (B79350) .

The synthesis can be conceptualized as a two-step process:

-

Condensation: Two equivalents of 3-(methylamino)phenol react with one equivalent of formaldehyde (B43269) in an acidic medium. This reaction forms a leuco (colorless) intermediate.

-

Oxidation: The leuco intermediate is then oxidized to form the conjugated chromophore of Acridine Red 3B.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for Acridine Red 3B.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Acridine Red 3B, adapted from general procedures for pyronin dye synthesis.

Materials:

-

3-(Methylamino)phenol

-

Formaldehyde (37% solution in water)

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., Iron(III) chloride, chloranil, or sodium nitrite)

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)

Procedure:

-

Condensation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two molar equivalents of 3-(methylamino)phenol in a suitable solvent such as ethanol.

-

Slowly add one molar equivalent of a 37% aqueous formaldehyde solution to the flask.

-

Acidify the reaction mixture by adding a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Oxidation:

-

After the condensation is complete, cool the reaction mixture to room temperature.

-

Slowly add a solution of the oxidizing agent (e.g., a slight excess of Iron(III) chloride dissolved in ethanol) to the reaction mixture.

-

Stir the mixture at room temperature for several hours or until the oxidation is complete, as indicated by the formation of a deep red color and TLC analysis.

-

-

Isolation and Purification:

-

Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of chloroform (B151607) and methanol (e.g., 8:2 v/v), can be used.[1]

-

Alternatively, the crude dye can be purified by solvent extraction. Dextrin and salt impurities can be removed by extracting the dye with dry ethanol or methanol, followed by filtration and evaporation of the solvent.[1]

-

The purified Acridine Red 3B can be further dried in a vacuum oven.

-

Characterization:

The identity and purity of the synthesized Acridine Red 3B should be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

UV-Vis Spectroscopy: To determine the absorption maximum.

-

Fluorimetry: To measure the fluorescence emission spectrum, quantum yield, and lifetime.

The following diagram illustrates the general signaling pathway of how a fluorescent dye like Acridine Red 3B functions:

Caption: Jablonski diagram of fluorescence.

References

Acridine Red 3B: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acridine (B1665455) Red 3B, a synthetic dye with applications in biological staining and microscopy. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative information and a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to Acridine Red 3B

Acridine Red 3B, also known as C.I. 45000, is a cationic dye belonging to the acridine family. Its chemical structure, characterized by a tricyclic aromatic system, imparts vibrant red coloration and fluorescent properties.[1] This makes it a useful tool for various biological applications, including the staining of nucleic acids.[1] Understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions and ensuring the accuracy and reproducibility of experimental results.

Solubility Profile of Acridine Red 3B

Acridine Red 3B exhibits varied solubility depending on the polarity of the solvent. Its ionic nature, due to the presence of a quaternary ammonium (B1175870) group and a chloride ion, dictates its preference for polar solvents.[1]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of Acridine Red 3B in common laboratory solvents based on available data.

| Solvent | Solubility Level | Observations |

| Water | Partly miscible / Soluble | Forms a red solution with yellow-green fluorescence.[1][2] The term "partly miscible" suggests that while it dissolves, its solubility may be limited.[1][2] |

| Ethanol | Soluble / Good | Readily dissolves to form an intensely colored red solution, also exhibiting yellow-green fluorescence.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Described as soluble in DMSO.[1] |

| Non-polar Solvents | Limited Solubility | Poor solubility is expected in hydrophobic media due to the ionic nature of the compound.[1] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain the precise solubility of Acridine Red 3B in their solvent of choice, the following detailed experimental protocol, based on the widely accepted "shake-flask" method, is provided.

Materials

-

Acridine Red 3B powder

-

Selected laboratory solvent (e.g., deionized water, absolute ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Acridine Red 3B powder and add it to a vial. The excess is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes to initially disperse the solid.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete removal of any undissolved particles, centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully collect a known volume of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

For further clarity, the collected supernatant can be passed through a 0.22 µm syringe filter.

-

Perform a precise serial dilution of the clear, saturated solution with the same solvent to bring the concentration into the linear range of the spectrophotometer.

-

-

Quantification by Spectrophotometry:

-

Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of Acridine Red 3B (approximately 547 nm).[3]

-

Prepare a standard calibration curve using known concentrations of Acridine Red 3B in the same solvent.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Acridine Red 3B.

Caption: Experimental workflow for determining Acridine Red 3B solubility.

Conclusion

While quantitative solubility data for Acridine Red 3B remains elusive in readily accessible literature, its qualitative solubility in key laboratory solvents such as water, ethanol, and DMSO is established. For researchers requiring precise concentrations, the provided experimental protocol offers a reliable method for determining the solubility in a specific solvent and under defined conditions. Adherence to this protocol will enable the preparation of accurate stock solutions, contributing to the overall quality and reliability of experimental outcomes in research and development.

References

Acridine Red 3B: A Technical Guide to its Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Red 3B, also known as Acridine Red, is a fluorescent dye belonging to the xanthene family, structurally similar to pyronins. Its photophysical properties, particularly its quantum yield and fluorescence lifetime, are critical parameters for its application in various research and development fields, including histology, cell biology, and drug discovery. This technical guide provides an in-depth overview of the quantum yield and fluorescence lifetime of Acridine Red 3B, detailed experimental protocols for their measurement, and an exploration of its role as a fluorescent probe.

Photophysical Properties of Acridine Red 3B

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of a fluorophore are fundamental characteristics that determine its brightness and temporal response. Acridine Red 3B exhibits solvent-dependent photophysical properties, with notable performance in alcoholic solvents.

Quantitative Data Summary

A study by Zhang et al. (2015) investigated the fluorescence properties of Acridine Red (AR) in various solvents. The research highlighted that Acridine Red possesses a significantly longer fluorescence lifetime and a higher quantum yield compared to structurally similar dyes like Pyronin Y (PYY) and Pyronin B (PYB).[1] Among the solvents tested, ethanol (B145695) was found to provide the optimal environment for both the highest fluorescence quantum yield and the longest fluorescence lifetime.[1]

While the full dataset from the aforementioned study is not publicly tabulated, the key findings indicate a superior photophysical performance of Acridine Red in ethanol. For comparative purposes, the following table summarizes the known absorption maximum of Acridine Red 3B.

| Property | Value | Solvent |

| Absorption Maximum (λmax) | 547 nm | - |

Researchers should refer to the primary literature for specific quantitative values when designing experiments that are highly sensitive to these parameters.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of Acridine Red 3B is essential for its effective use. The following sections detail the standard methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. Rhodamine 6G in ethanol (Φf = 0.95) is a common standard for the spectral region of Acridine Red 3B.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Acridine Red 3B in spectroscopic grade ethanol.

-

Prepare a series of dilutions of the stock solution with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a similar series of dilutions for the quantum yield standard (e.g., Rhodamine 6G) in the same solvent.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 520 nm) for each solution.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Acridine Red 3B and the standard.

-

The quantum yield of Acridine Red 3B (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The time difference between the excitation pulse and the arrival of the first emitted photon is measured for a large number of excitation cycles. The histogram of these time differences represents the fluorescence decay profile.

Protocol:

-

Instrument Setup:

-

The TCSPC system consists of a pulsed light source, a sample holder, a fast and sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

The excitation wavelength is selected to match the absorption maximum of Acridine Red 3B.

-

The emission is collected at the peak of the fluorescence spectrum, often using a monochromator or a bandpass filter.

-

-

Data Acquisition:

-

A dilute solution of Acridine Red 3B is placed in the sample holder.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a colloidal silica (B1680970) suspension) to account for the temporal spread of the excitation pulse and the detector response.

-

The fluorescence decay of the Acridine Red 3B solution is recorded until a sufficient number of photons (typically 10,000 counts in the peak channel) are collected to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by fitting it to an exponential decay model.

-

The analysis involves deconvolution of the measured decay profile with the IRF to obtain the true fluorescence lifetime (τf).

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Mandatory Visualizations

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement by TCSPC.

Role as a Fluorescent Probe: Signaling Cellular Information

While not directly involved in intracellular signaling cascades, Acridine Red 3B acts as a crucial signaling molecule for researchers by selectively staining and reporting on the status of cellular components. Its primary application lies in the staining of RNA.

References

Acridine Dyes in Live-Cell Imaging: A Technical Guide

An In-depth Examination of Acridine (B1665455) Orange as a Versatile Tool for Real-Time Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to focus on the suitability of Acridine Red 3B for live-cell imaging. However, a comprehensive review of the scientific literature reveals a significant lack of data supporting its use in this application. Acridine Red 3B is not commonly utilized in modern cell biology, and there is a notable absence of established protocols, cytotoxicity data, and detailed photophysical characterization required for live-cell imaging. One study noted it to be moderately injurious in animal models and a weak inhibitor of RNA synthesis compared to other acridine derivatives.[1]

Conversely, a closely related dye, Acridine Orange (AO), is a well-established and versatile fluorescent probe for a wide array of live-cell imaging applications.[2][3] Therefore, this guide will focus on Acridine Orange, providing the in-depth technical information requested, and presenting it as a robust and well-documented alternative to Acridine Red 3B.

Introduction to Acridine Orange in Live-Cell Imaging

Acridine Orange (AO) is a cell-permeable, cationic, and metachromatic fluorescent dye. Its unique spectral properties allow it to differentially stain various cellular components, most notably nucleic acids and acidic organelles, making it a powerful tool for assessing cell viability, cell cycle status, and autophagy.[3] In live cells, AO emits green fluorescence when it intercalates with double-stranded DNA (dsDNA), while it emits red fluorescence when it binds to single-stranded nucleic acids (RNA and ssDNA) or accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[2][3] This dual-fluorescence capability enables the simultaneous visualization and quantification of multiple cellular parameters in real-time.

Photophysical and Chemical Properties

The utility of a fluorescent dye in live-cell imaging is fundamentally determined by its photophysical and chemical characteristics. The following tables summarize the key quantitative data for Acridine Orange.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₉N₃ | |

| Molar Mass | 265.36 g/mol | |

| Absorption Maximum (λabs) | ~502 nm (bound to dsDNA) | [3] |

| ~460 nm (bound to ssRNA/ssDNA) | [3] | |

| Emission Maximum (λem) | ~525 nm (green, bound to dsDNA) | [3] |

| ~650 nm (red, bound to ssRNA/ssDNA) | [3] | |

| Fluorescence Quantum Yield (Φf) | 0.46 (in ethanol) | [4] |

| Extinction Coefficient (ε) | Not readily available | |

| Solubility | Soluble in water and ethanol |

Cytotoxicity and Recommended Working Concentrations

A critical consideration for any live-cell imaging reagent is its potential to induce cellular stress or death, which can confound experimental results. Acridine Orange, like many fluorescent dyes, can be cytotoxic at high concentrations or with prolonged exposure to excitation light.

| Cell Line | Assay Type | IC50 / Tolerated Concentration | Exposure Time | Reference(s) |

| HL60 (Human Promyelocytic Leukemia) | MTT Assay | Cytotoxicity observed with AO-mediated sonodynamic therapy | 48 hours | [5] |

| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity Assay | IC₅₀ values for various acridine derivatives reported, with one showing minimal cytotoxicity (IC₅₀: 394.02µg/ml) | Not Specified | [6] |

General Working Concentrations: For most live-cell imaging applications, a final concentration of 1-5 µg/mL of Acridine Orange is recommended.[7] The optimal concentration should be determined empirically for each cell type and experimental condition to minimize cytotoxicity while achieving adequate signal-to-noise ratio.

Experimental Protocols

General Live-Cell Staining with Acridine Orange

This protocol is suitable for the general visualization of the nucleus and cytoplasm in live cells.

Materials:

-

Acridine Orange stock solution (1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live cells cultured on imaging-compatible plates or dishes

Procedure:

-

Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.

-

Remove the existing culture medium from the cells.

-

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

Staining of Acidic Vesicular Organelles (AVOs) for Autophagy Detection

This protocol is optimized for the visualization and quantification of AVOs, which are indicative of autophagic activity.

Materials:

-

Acridine Orange stock solution (1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

PBS

-

Live cells cultured on imaging-compatible plates or dishes

-

Autophagy inducer (e.g., rapamycin) or inhibitor (e.g., bafilomycin A1) as experimental controls

Procedure:

-

Treat cells with the desired compounds to induce or inhibit autophagy for the appropriate duration.

-

Prepare a fresh working solution of Acridine Orange in complete cell culture medium to a final concentration of 1 µg/mL.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the Acridine Orange working solution and incubate for 15 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Add fresh, pre-warmed complete culture medium.

-

Observe the cells under a fluorescence microscope. Autophagic cells will exhibit an increase in red fluorescence due to the accumulation of AVOs.

-

Quantify the red fluorescence intensity per cell using image analysis software.

Cellular Mechanisms and Signaling Pathways

Acridine Orange's utility in live-cell imaging stems from its ability to interact with and report on specific cellular states and organelles.

Nucleic Acid Staining and Cell Viability

The differential staining of dsDNA (green) and RNA/ssDNA (red) allows for the assessment of nuclear morphology and RNA distribution. When used in conjunction with a membrane-impermeable dye like Propidium Iodide (PI), AO can be used to distinguish between live, apoptotic, and necrotic cells.

Caption: AO and PI staining for cell viability assessment.

Autophagy Pathway

Acridine Orange is a widely used probe for monitoring autophagy. During autophagy, autophagosomes fuse with lysosomes to form autolysosomes. These are acidic organelles that concentrate protonated AO, leading to the formation of aggregates that fluoresce red. An increase in red fluorescence intensity is often correlated with an increase in autophagic activity.

Caption: AO accumulation in acidic vesicles during autophagy.

Conclusion

While Acridine Red 3B is not a suitable candidate for live-cell imaging due to a lack of supporting data, Acridine Orange stands out as a highly versatile and cost-effective fluorescent dye. Its metachromatic properties provide a unique advantage for the simultaneous monitoring of nuclear morphology, RNA distribution, and the dynamics of acidic organelles. With careful optimization of concentration and imaging conditions to mitigate potential cytotoxicity, Acridine Orange is an invaluable tool for researchers in cell biology and drug discovery, enabling detailed real-time analysis of cellular processes such as autophagy and cell death.

References

- 1. Acridine Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Monitoring Apoptosis and Myeloid Differentiation of Acridine Orange‐Mediated Sonodynamic Therapy‐Induced Human Promyelocytic Leukemia HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Acridine-Based Dyes for Nucleic Acid Staining: A Comparative Analysis of Acridine Orange and Acridine Red 3B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two acridine-based fluorescent dyes, Acridine Orange and Acridine Red 3B, for the application of nucleic acid staining. While Acridine Orange is a widely utilized and well-characterized dye for this purpose, available data on Acridine Red 3B is significantly limited, precluding a direct, in-depth performance comparison. This document will, therefore, present a comprehensive overview of Acridine Orange, including its mechanisms of action, spectral properties, and established experimental protocols. The limited available information on Acridine Red 3B will also be summarized to provide a complete picture of the current state of knowledge.

Introduction to Acridine Dyes

Acridine dyes are a class of organic compounds characterized by their core structure of three fused benzene (B151609) rings. Their ability to interact with nucleic acids, coupled with their fluorescent properties, has made them invaluable tools in cellular and molecular biology. These dyes are widely employed in various applications, including cell cycle analysis, apoptosis detection, and the visualization of nucleic acids in both living and fixed cells.

Acridine Orange: A Versatile Nucleic Acid Stain

Acridine Orange is a cell-permeable, metachromatic fluorescent dye that differentially stains double-stranded DNA (dsDNA) and single-stranded nucleic acids (ssDNA and RNA). This property allows for the simultaneous visualization and quantification of different nucleic acid types within a cell.

Mechanism of Action

The differential staining of Acridine Orange arises from its distinct modes of interaction with dsDNA and single-stranded nucleic acids.

-

Intercalation with dsDNA: The planar tricyclic ring of Acridine Orange intercalates, or inserts itself, between the base pairs of the DNA double helix. In this monomeric, intercalated state, the dye is excited by blue light and emits green fluorescence.

-

Electrostatic Interaction with Single-Stranded Nucleic Acids: In the presence of single-stranded DNA or RNA, Acridine Orange molecules interact with the phosphate (B84403) backbone through electrostatic forces. This leads to the aggregation of the dye molecules, resulting in a shift in their fluorescence emission to red-orange.

This dual-emission property makes Acridine Orange a powerful tool for distinguishing between DNA and RNA within the cell and for assessing changes in nucleic acid content and conformation.

Data Presentation: Quantitative Properties of Acridine Orange

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉N₃ | [1] |

| Molecular Weight | 265.36 g/mol | [1] |

| Excitation Maximum (Bound to dsDNA) | ~502 nm | [2] |

| Emission Maximum (Bound to dsDNA) | ~525 nm (Green) | [2] |

| Excitation Maximum (Bound to ssDNA/RNA) | ~460 nm | [2] |

| Emission Maximum (Bound to ssDNA/RNA) | ~650 nm (Red) | [2] |

| Cell Permeability | Yes | [3] |

Experimental Protocols

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)

-

Staining solution (e.g., 1-5 µg/mL Acridine Orange in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

-

Grow cells on coverslips or in a multi-well plate.

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

Dilute the Acridine Orange stock solution to the desired working concentration in PBS.

-

Incubate cells with the Acridine Orange staining solution for 5-15 minutes at room temperature, protected from light.

-

Wash cells three times with PBS to remove excess stain.

-

Mount coverslips onto microscope slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope. dsDNA in the nucleus will appear green, while RNA-rich structures like the cytoplasm and nucleolus will appear red or orange.

Materials:

-

Acridine Orange/Ethidium Bromide (AO/EB) staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS)

-

Cell suspension

-

Fluorescence microscope

Procedure:

-

Harvest cells and resuspend in PBS.

-

Add 1 µL of AO/EB staining solution to 25 µL of the cell suspension.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe under a fluorescence microscope.

-

Viable cells: Uniform green fluorescence in the nucleus.

-

Early apoptotic cells: Bright green, condensed, or fragmented chromatin in the nucleus.

-

Late apoptotic cells: Orange to red fluorescence in the nucleus due to chromatin condensation and membrane blebbing.

-

Necrotic cells: Uniform orange to red fluorescence in the nucleus due to loss of membrane integrity.

-

Mandatory Visualization: Signaling Pathways and Workflows

Caption: Mechanism of Acridine Orange interaction with nucleic acids.

Caption: Experimental workflow for Acridine Orange staining of fixed cells.

Acridine Red 3B: A Less Characterized Dye

Information regarding Acridine Red 3B for nucleic acid staining is sparse in the available scientific literature. It is not a commonly used dye for this application, and as such, a detailed comparative analysis with Acridine Orange is not currently possible.

Known Properties

The following table summarizes the limited available data for Acridine Red 3B.

| Property | Value | References |

| C.I. Number | 45000 | [4] |

| Molecular Formula | C₁₅H₁₅ClN₂O | [4] |

| Molecular Weight | 274.76 g/mol | [4] |

| Absorption Maximum | 547 nm | [4] |

| Solubility | Soluble in water and ethanol | [4] |

Potential for Nucleic Acid Staining

One historical method, the Hitchcock-Ehrich method for plasma cells, suggests the use of Acridine Red 3B for staining RNA in conjunction with Malachite Green.[4] This indicates that Acridine Red 3B possesses some affinity for RNA. A study on the fluorescence properties of rhodamine dye analogues, which included Acridine Red, reported that it exhibits a significantly longer fluorescence lifetime and higher quantum yield compared to the closely related Pyronin Y and Pyronin B dyes.[5] These favorable fluorescence characteristics suggest that Acridine Red 3B could have potential as a fluorescent stain, but further research is required to elucidate its specific interactions with nucleic acids and to develop optimized staining protocols.

Conclusion

Acridine Orange stands as a robust and versatile tool for the differential staining of nucleic acids, providing valuable insights into cellular processes such as apoptosis and the relative distribution of DNA and RNA. Its mechanisms of action and spectral properties are well-documented, and established protocols are readily available for a variety of applications.

In contrast, Acridine Red 3B remains a largely uncharacterized dye in the context of nucleic acid staining. While some of its basic properties are known and its fluorescence characteristics appear promising, a significant knowledge gap exists regarding its mechanism of interaction with DNA and RNA, its emission spectra when bound to these molecules, and its overall performance as a nucleic acid stain. Further research is necessary to determine if Acridine Red 3B can serve as a viable alternative or complementary tool to Acridine Orange and other commonly used nucleic acid stains. For researchers, scientists, and drug development professionals requiring reliable and well-documented nucleic acid staining, Acridine Orange remains the recommended choice between these two dyes.

References

- 1. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. stainsfile.com [stainsfile.com]

- 5. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Original Applications of Acridine Red 3B in Histology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical origins and foundational applications of Acridine (B1665455) Red 3B, a synthetic dye belonging to the pyronin class, within the field of histology. While not as commonly utilized as its counterparts, Acridine Red 3B holds a specific, noteworthy place in the annals of histological staining, particularly for the differentiation of nucleic acids. This document provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established methods for related dyes, and a detailed exploration of its principal historical application: the Hitchcock-Erich method for staining plasma cells. The guide also touches upon the analogous Unna-Pappenheim technique, providing context to the broader landscape of differential nucleic acid staining in the early 20th century. Experimental protocols for these historical methods are presented in detail, alongside a discussion on the qualitative and nascent quantitative observations of the time.

Introduction: The Dawn of Synthetic Dyes in Histology

The late 19th and early 20th centuries marked a revolutionary period in histology, largely driven by the advent of synthetic aniline (B41778) dyes. Pioneering figures like Paul Ehrlich systematically explored the affinities of these dyes for various cellular components, laying the groundwork for differential staining techniques that could distinguish between different cell types and their internal structures. Ehrlich's work with "neutral" dye mixtures, combining acidic and basic dyes, was a pivotal advancement that enabled the first detailed descriptions of different blood leukocytes.[1] This era of empirical investigation led to the development of numerous staining methods, many of which remain in use, in modified forms, today. It is within this context of fervent discovery that Acridine Red 3B and its applications emerged.

Acridine Red 3B: Chemical Properties

Acridine Red 3B, also known by its Colour Index number C.I. 45000, is a basic dye of the xanthene class, closely related to the pyronins. Its chemical structure confers its characteristic red color and its ability to bind to acidic components within the cell, most notably nucleic acids.

| Property | Value |

| Chemical Formula | C₁₅H₁₅ClN₂O |

| Molecular Weight | 274.75 g/mol |

| Colour Index Number | 45000 |

| Class | Pyronin |

| Appearance | Red powder |

| Solubility | Soluble in water and ethanol |

Synthesis of Acridine Dyes: The Bernthsen Reaction

For pyronin-class dyes like Acridine Red 3B, a plausible synthesis route involves the condensation of a meta-aminophenol derivative with an aldehyde or a related compound in the presence of an acid catalyst. A general representation of this synthesis is provided below.

References

An In-depth Technical Guide to the Spectral Properties of Acridine Dyes for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of commonly used acridine (B1665455) dyes in fluorescence microscopy, with a focus on acridine orange and acridine yellow. This document details their fluorescence mechanisms, provides key spectral and photophysical data, and outlines experimental protocols for their application in cellular imaging.

Core Principles of Acridine Dye Fluorescence

Acridine dyes are a class of fluorescent compounds characterized by their tricyclic aromatic structure. Their utility in fluorescence microscopy stems from their ability to bind to cellular components, most notably nucleic acids, and exhibit distinct fluorescent signals upon excitation. The interaction with macromolecules and the local cellular environment significantly influences their spectral properties.

Acridine Orange (AO) is a versatile, cell-permeable cationic dye. Its most notable characteristic is its metachromatic fluorescence, meaning it can emit different colors of light depending on its concentration and the nature of the molecule it binds to. When AO intercalates into the double helix of DNA as a monomer, it emits a green fluorescence.[1] In contrast, when it binds to single-stranded nucleic acids like RNA or denatured DNA, primarily through electrostatic interactions, it forms aggregates that result in a red-orange fluorescence.[1] This differential staining allows for the simultaneous visualization of DNA and RNA within a cell. Furthermore, AO accumulates in acidic organelles such as lysosomes and autophagosomes, where the low pH environment also leads to the formation of aggregates that fluoresce in the red-orange spectrum.[1]

Acridine Yellow is another derivative of acridine that exhibits strong bluish-green fluorescence. It is also used as a fluorescent stain in histology and as a probe for measuring cytoplasmic pH changes.

Spectral and Photophysical Properties

The efficiency and specificity of fluorescent dyes are quantified by several key parameters. The following tables summarize the essential spectral and photophysical properties of Acridine Orange and Acridine Yellow.

Table 1: Spectral Properties of Acridine Orange

| Property | Bound to dsDNA (Intercalated Monomer) | Bound to ssRNA/ssDNA (Aggregates) | In Acidic Organelles |

| Excitation Maximum (λex) | ~502 nm[1] | ~460 nm[1] | ~460 nm |

| Emission Maximum (λem) | ~525 nm (Green)[1] | ~650 nm (Red-Orange)[1] | ~650 nm (Red-Orange) |

| Molar Extinction Coefficient (ε) | Data not consistently available | Data not consistently available | Data not consistently available |

| Quantum Yield (Φ) | Enhancement observed, varies with conditions[2] | Weaker red fluorescence with ssRNA than ssDNA | Data not consistently available |

Note: The molar extinction coefficient and quantum yield of Acridine Orange are highly dependent on the local environment and the ratio of dye to nucleic acid. While general values in solution are available (ε ≈ 27,000 cm⁻¹/M at 430.8 nm in basic ethanol; Φ ≈ 0.2 in basic ethanol), specific values when bound to nucleic acids are less consistently reported in the literature.[3] The fluorescence quantum yield is enhanced upon binding to DNA, with increases ranging from 1.42 to 2.38-fold compared to the monomer in solution.[2]

Table 2: Spectral Properties of Acridine Yellow

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~461 nm | General |

| Emission Maximum (λem) | ~493 nm (Bluish-Green) | General |

| Molar Extinction Coefficient (ε) | ~39,400 cm⁻¹/M | at 460.8 nm in ethanol |

| Quantum Yield (Φ) | ~0.47 | in ethanol |

Experimental Protocols

Accurate and reproducible results with acridine dyes depend on carefully executed experimental protocols. The following sections provide detailed methodologies for common applications.

Acridine Orange Staining for Live Cell Imaging of Nucleus and Acidic Organelles

This protocol is designed for the visualization of the nucleus and acidic vesicular organelles (AVOs) in living cells.

Materials:

-

Acridine Orange (stock solution: 1 mg/mL in sterile distilled water or PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Live-cell imaging chamber or plates

-

Fluorescence microscope with appropriate filter sets (e.g., FITC for green, TRITC or Texas Red for red)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or plate.

-

Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Staining: Remove the existing culture medium from the cells. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed complete culture medium to the cells and image immediately using a fluorescence microscope.

Expected Results:

-

Nucleus (containing dsDNA): Green fluorescence.

-

Cytoplasm (containing RNA): Faint red-orange fluorescence.

-

Acidic Organelles (lysosomes, autophagosomes): Bright, punctate red-orange fluorescence.

Acridine Orange/Propidium Iodide (AO/PI) Staining for Cell Viability Assessment

This dual-staining method distinguishes between viable, apoptotic, and necrotic cells. Acridine Orange will stain all cells, while Propidium Iodide, a membrane-impermeable dye, will only enter and stain cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Acridine Orange (stock solution: 1 mg/mL in distilled water)

-

Propidium Iodide (stock solution: 1 mg/mL in distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension

-

Fluorescence microscope with appropriate filters

Procedure:

-

Staining Solution Preparation: Prepare a staining solution by mixing Acridine Orange and Propidium Iodide in PBS to final concentrations of 1 µg/mL each.

-

Staining: Add 1 µL of the staining solution to 25 µL of the cell suspension.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

-

Imaging: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope.

Expected Results:

-

Live Cells: Green nucleus with an intact structure.

-

Early Apoptotic Cells: Bright green nucleus with chromatin condensation, appearing as green fragments.

-

Late Apoptotic/Necrotic Cells: Orange to red nucleus with condensed or fragmented chromatin.

General Staining of Microorganisms with Acridine Orange

This protocol is for the rapid detection of bacteria and fungi in clinical specimens.

Materials:

-

Acridine Orange staining solution (typically 0.01% in a buffer, e.g., acetate (B1210297) buffer at pH 4.0)

-

Absolute methanol (B129727) (for fixation)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Smear Preparation: Prepare a thin smear of the specimen on a clean microscope slide and allow it to air dry.

-

Fixation: Fix the smear by immersing the slide in absolute methanol for 1-2 minutes or by heat-fixing.[4]

-

Staining: Flood the slide with the Acridine Orange staining solution and incubate for 2 minutes.[4]

-

Rinsing: Gently rinse the slide with tap water to remove excess stain.[5]

-

Drying: Allow the slide to air dry completely.

-

Imaging: Examine the slide under a fluorescence microscope.

Expected Results:

-

Bacteria and Fungi: Bright orange fluorescence against a green-fluorescing or dark background.[4]

-

Host Cells: Nuclei may fluoresce, and leukocytes typically stain pale apple green.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of acridine dyes in fluorescence microscopy.

Caption: Mechanism of Acridine Orange differential fluorescence in a living cell.

Caption: Experimental workflow for cell viability analysis using AO/PI staining.

References

Unveiling the Metachromatic Properties of Acridine Red 3B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metachromatic properties of Acridine (B1665455) Red 3B (C.I. 45000), a cationic dye belonging to the pyronin class. Although not as commonly used as other acridine dyes like Acridine Orange, Acridine Red 3B's ability to exhibit a color shift upon binding to specific biological macromolecules makes it a noteworthy tool for histological and cytochemical investigations. This document outlines the fundamental principles of its metachromasia, its interactions with key biological substrates, and detailed experimental protocols for its application.

Core Principles of Metachromasia

Metachromasia is a phenomenon where a dye stains certain cellular components a different color from its original shade. This color shift, typically from a longer wavelength (orthochromatic) to a shorter wavelength (hypsochromic shift), occurs when the dye molecules aggregate in an ordered fashion upon binding to anionic macromolecules known as chromotropes. The high density of negative charges on these substrates, such as the sulfate (B86663) and phosphate (B84403) groups found in glycosaminoglycans (GAGs) and nucleic acids, facilitates the stacking of the cationic dye molecules. This aggregation alters the electronic orbitals of the dye, leading to a change in its light absorption spectrum and, consequently, its perceived color.

Acridine Red 3B, as a cationic pyronin dye, is expected to exhibit metachromasia in the presence of suitable chromotropes. While specific quantitative data on the metachromatic shift of Acridine Red 3B is limited in the current literature, its behavior can be inferred from the well-documented properties of the closely related dye, Pyronin Y.

Physicochemical Properties of Acridine Red 3B

A summary of the key physicochemical properties of Acridine Red 3B is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₅ClN₂O | [1][2] |

| C.I. Number | 45000 | [1] |

| Class | Pyronin | [1] |

| Absorption Maximum (Monomeric Form) | 547 nm | [1] |

| Solubility | Soluble in water and ethanol | [1] |

Interaction with Biological Substrates

The primary mechanism for Acridine Red 3B's staining and metachromatic activity is its electrostatic interaction with polyanionic substrates.

Nucleic Acids

Acridine Red 3B has been specifically suggested for the staining of Ribonucleic Acid (RNA).[1] Like its analogue Pyronin Y, it is expected to bind to the phosphate backbone of RNA. At high concentrations or when bound to the closely spaced phosphate groups of RNA, the dye molecules can stack, leading to a metachromatic color shift. This property is exploited in the Hitchcock-Ehrich method for the differential staining of plasma cells, which are rich in cytoplasmic RNA.[1]

Glycosaminoglycans (GAGs)

Quantitative Data on Metachromasia (Analogous Dye: Pyronin Y)

Due to the lack of specific quantitative data for Acridine Red 3B, the following table summarizes the spectral properties of the closely related pyronin dye, Pyronin Y, upon interaction with RNA. This data can be considered indicative of the expected behavior of Acridine Red 3B.

| Dye State | Target Substrate | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| Pyronin Y (Monomer) | - | ~540 | ~565 | Pink-Red |

| Pyronin Y (Aggregate) | RNA | Not specified | Shifted | Orange-Red |

Note: The exact spectral shifts for Pyronin Y can be subtle and are best analyzed using advanced techniques like spectral phasor analysis.

Experimental Protocols

Spectrophotometric Analysis of Metachromasia

This protocol outlines a general method for quantifying the metachromatic shift of a cationic dye like Acridine Red 3B upon interaction with a polyanionic substrate such as heparin.

Materials:

-

Acridine Red 3B stock solution (e.g., 1 mM in deionized water)

-

Heparin sodium salt stock solution (e.g., 1 mg/mL in deionized water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of dilutions of the Acridine Red 3B stock solution in PBS to determine its monomeric absorption spectrum.

-

Prepare a series of solutions with a constant concentration of Acridine Red 3B and varying concentrations of heparin.

-

For each solution, acquire the absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).

-

Record the wavelength of maximum absorbance (λmax) for each solution.

-

Plot the λmax as a function of the heparin concentration to visualize the metachromatic shift.

Hitchcock-Ehrich Staining for Plasma Cells (RNA)

This method utilizes Acridine Red 3B in conjunction with Malachite Green to differentially stain the RNA-rich cytoplasm of plasma cells.

Materials:

-

Solution A: 1 g Malachite Green in 100 mL distilled water

-

Solution B: 3 g Acridine Red 3B in 100 mL distilled water

-

Working Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.

-

Zenker-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol (absolute and graded series)

-

Resinous mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Immerse slides in the working staining solution for 30 seconds.

-

Rinse with distilled water.

-

Dehydrate rapidly with absolute ethanol.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Nuclei: Green

-

Plasma cell cytoplasm (rich in RNA): Crimson

-

Other cytoplasm: Pink

Visualization of Signaling Pathway Components

While Acridine Red 3B does not directly participate in cell signaling, its ability to bind to key components of signaling pathways, such as heparan sulfate proteoglycans (HSPGs) and specific RNAs, makes it a useful tool for visualizing these elements. HSPGs are known to act as co-receptors for various growth factors and morphogens, playing a crucial role in pathways like Wnt and FGF signaling. By staining the GAG chains of HSPGs, Acridine Red 3B can help in identifying the localization and distribution of these important signaling modulators in tissues.

Conclusion

Acridine Red 3B is a pyronin-class cationic dye with metachromatic properties that make it suitable for staining polyanionic structures, particularly RNA. While quantitative data on its metachromatic shift is not extensively documented, its behavior can be inferred from its close analogue, Pyronin Y. The Hitchcock-Ehrich staining protocol provides a specific application for this dye in histology. Furthermore, its potential to stain glycosaminoglycans offers an indirect method for visualizing key components of various cell signaling pathways. For researchers and professionals in drug development, Acridine Red 3B represents a specialized tool for the cytochemical and histochemical analysis of RNA- and GAG-rich tissues and cells. Further research is warranted to fully quantify its metachromatic properties and expand its applications.

References

Detecting Changes in Cellular RNA Content with Acridine Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for detecting changes in cellular RNA content using acridine-based fluorescent dyes. While the initial topic of interest is the infrequently used Acridine (B1665455) Red 3B, this document focuses on its closely related and well-documented analogue, Pyronin Y, as well as the widely utilized metachromatic dye, Acridine Orange. This approach ensures the provision of robust and validated protocols for the accurate quantification of cellular RNA.

Introduction to Acridine Dyes for RNA Staining

Acridine Red 3B (C.I. 45000) is a basic, red dye belonging to the pyronin class.[1] Historically, it has been mentioned for the staining of RNA in conjunction with Malachite Green, in a manner analogous to the Unna-Pappenheim technique which employs the closely related Pyronin Y.[1] Due to the limited contemporary use and documentation of Acridine Red 3B, this guide will leverage the extensive literature on Pyronin Y and the functionally similar Acridine Orange to provide comprehensive protocols for cellular RNA analysis.

Pyronin Y is a cationic dye that specifically intercalates into double-stranded RNA, yielding a red-orange fluorescence.[2][3] Its utility in RNA quantification is enhanced when used in combination with a DNA-specific dye, such as Hoechst 33342. The presence of the DNA dye suppresses Pyronin Y's interaction with DNA, rendering it highly specific for RNA.[3][4][5] This dual-staining strategy is particularly effective for cell cycle analysis, as it allows for the discrimination of quiescent cells (G0 phase) from actively proliferating cells (G1 phase) based on their RNA content.[4]

Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains DNA and RNA.[6][7][8] It emits green fluorescence when it intercalates into double-stranded DNA and red fluorescence when it binds to single-stranded nucleic acids, primarily RNA, through electrostatic interactions.[7][8] This metachromatic property allows for the simultaneous assessment of both DNA and RNA content within a single cell, providing valuable insights into the cell's metabolic and proliferative state.[9][10]

Mechanism of Action

The differential staining of nucleic acids by these dyes is a result of their distinct binding modes.

Pyronin Y's interaction with RNA is primarily through intercalation between the base pairs of double-stranded regions of RNA molecules. When used alongside a DNA-binding dye like Hoechst 33342, the latter occupies the binding sites on the DNA, thereby preventing Pyronin Y from binding to it. This leaves Pyronin Y free to specifically bind to RNA.

Acridine Orange exhibits a more complex mechanism. At low concentrations, it intercalates into the DNA double helix, resulting in a monomeric form that fluoresces green. In contrast, at higher concentrations and when binding to the phosphate (B84403) backbone of single-stranded RNA, the dye molecules aggregate, leading to a stacked conformation that emits red fluorescence.

Mechanism of Acridine Orange differential staining of nucleic acids.

Experimental Protocols

The following are detailed protocols for the staining of cellular RNA using Pyronin Y in conjunction with Hoechst 33342, and Acridine Orange for analysis by flow cytometry and fluorescence microscopy.

Pyronin Y and Hoechst 33342 Staining for Flow Cytometry

This protocol is designed for the simultaneous analysis of DNA and RNA content to distinguish between different cell cycle phases.

Materials:

-

Cells in suspension

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol (B145695), ice-cold

-

Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+, ice-cold

-

Pyronin Y (PY)

-

Hoechst 33342 (H33342)

-

PY-H33342 Staining Solution: 2 µg/ml Hoechst 33342 and 4 µg/ml Pyronin Y in HBSS. Prepare fresh.

-

Flow cytometer with UV and 488 nm lasers.

Procedure:

-

Cell Preparation: Harvest and wash 1 x 10^6 cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and, while vortexing, add 5 ml of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 1 hour.

-

Washing: Centrifuge the fixed cells and wash once with ice-cold HBSS.

-

Staining: Resuspend the cell pellet in 1 ml of the freshly prepared PY-H33342 staining solution.

-

Incubation: Incubate the cells in the staining solution for a minimum of 1 hour on ice and protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. Hoechst 33342 (DNA) is excited by the UV laser and emits blue fluorescence. Pyronin Y (RNA) is excited by the 488 nm laser and emits red fluorescence.

References

- 1. stainsfile.com [stainsfile.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 4. cdn.bcm.edu [cdn.bcm.edu]

- 5. bcm.edu [bcm.edu]

- 6. blog-nanoentek.com [blog-nanoentek.com]

- 7. Acridine Orange | AAT Bioquest [aatbio.com]

- 8. Acridine orange - Wikipedia [en.wikipedia.org]

- 9. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine orange differential staining of total DNA and RNA in normal and galactosemic lens epithelial cells in culture using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Acridine Red 3B in Fluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of Acridine Red 3B, a fluorescent dye with utility in the specific staining of ribonucleic acid (RNA). While not as commonly employed as other acridine-based dyes, Acridine Red 3B offers distinct spectral properties. This document outlines its mechanism of action, spectral characteristics, and detailed protocols for its use in fluorescence microscopy, with a particular focus on the histological staining of plasma cells.

Core Principles of Acridine Red 3B Staining

Acridine Red 3B is a cationic dye that belongs to the pyronin family. Its utility in fluorescence staining stems from its ability to preferentially bind to RNA, a mechanism it shares with its close analogue, Pyronin Y. The core principle of its application lies in the process of intercalation, where the planar dye molecule inserts itself between the base pairs of double-stranded regions of RNA.

The fluorescence of Acridine Red 3B is significantly enhanced upon binding to RNA. In contrast, its interaction with single-stranded nucleic acids results in a quenching of its fluorescence. The specificity for RNA over DNA in certain techniques is achieved through the use of counterstains, such as Malachite Green in the Hitchcock-Ehrich method, which has a higher affinity for DNA.

The mechanism of preferential RNA staining by Acridine Red 3B is primarily attributed to its electrostatic interactions and subsequent intercalation into the helical structure of double-stranded RNA regions.

Quantitative Data

The photophysical properties of Acridine Red 3B and its analogues, Pyronin Y and Pyronin B, have been characterized, highlighting the superior fluorescence quantum yield and longer fluorescence lifetime of Acridine Red 3B.

| Property | Acridine Red 3B | Pyronin Y | Pyronin B |

| Absorption Maximum (nm) | 547 | ~548 | ~555 |

| Emission Maximum (nm) | ~565 | ~566 | ~575 |

| Molar Mass ( g/mol ) | 274.76 | 302.80 | 359.91 |

Table 1: Spectroscopic and Physical Properties of Acridine Red 3B and its Analogues.

The fluorescence quantum yield (Φ) and lifetime (τ) are crucial parameters for quantitative fluorescence microscopy. Below is a summary of these properties for Acridine Red in various solvents.

| Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Water | 0.16 | 2.15 |

| Methanol | 0.28 | 2.89 |

| Ethanol (B145695) | 0.35 | 3.21 |

| n-Propanol | 0.33 | 3.15 |

| n-Butanol | 0.32 | 3.10 |

Table 2: Fluorescence Quantum Yield and Lifetime of Acridine Red in Different Solvents.

Experimental Protocols

A key application of Acridine Red 3B is in the Hitchcock-Ehrich method for the differential staining of plasma cells, where it is used in conjunction with Malachite Green.

Hitchcock-Ehrich Method for Plasma Cells

This method utilizes Malachite Green to stain the nuclei and Acridine Red 3B to stain the RNA-rich cytoplasm of plasma cells.

Materials:

-

Solution A: 1 g Malachite Green dissolved in 100 mL distilled water.

-

Solution B: 3 g Acridine Red 3B dissolved in 100 mL distilled water.

-

Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.

-

Fixative: Zenker's fixative is recommended.

-

Xylene

-

Ethanol (absolute and graded concentrations)

-

Resinous mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Place slides into the freshly prepared staining solution for 30 seconds.

-

-

Rinsing:

-

Rinse the slides with distilled water.

-

-

Dehydration:

-

Rapidly dehydrate the sections with absolute ethanol.

-

-

Clearing and Mounting:

-

Clear the sections with xylene.

-

Mount with a resinous medium.

-

Expected Results:

-

Nuclei: Green

-

Plasma cell cytoplasm: Crimson

-

Other cell cytoplasm: Pink

Conclusion

Acridine Red 3B serves as a valuable, albeit less common, fluorescent probe for the specific detection of RNA in histological and cytological preparations. Its favorable photophysical properties, including a relatively high quantum yield and long fluorescence lifetime, make it a suitable candidate for fluorescence microscopy applications. The Hitchcock-Ehrich method provides a specific and effective protocol for its use in identifying plasma cells based on their high RNA content. For researchers in cellular biology and drug development, Acridine Red 3B offers a reliable tool for the visualization and potential quantification of RNA within cellular compartments.

Acridine Red 3B: A Potential Probe for Acidic Organelles - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acridine (B1665455) Red 3B, a member of the pyronin family of fluorescent dyes, presents a potential, yet underexplored, opportunity as a probe for imaging and quantifying acidic organelles within live cells. Its structural similarity to other well-characterized lysosomotropic dyes, such as Acridine Orange, suggests a mechanism of action based on its properties as a weak base. This guide provides a comprehensive overview of the available data on Acridine Red 3B, supplemented with insights from related compounds, to serve as a technical resource for its evaluation and application in cellular and drug development research. We present its known photophysical properties, a proposed mechanism for its accumulation in acidic compartments, and detailed, adaptable experimental protocols for its use.

Introduction

The study of acidic organelles, such as lysosomes, endosomes, and autophagosomes, is crucial for understanding a multitude of cellular processes, including cellular metabolism, signaling, and degradation pathways. Fluorescent probes that selectively accumulate in these low-pH compartments are invaluable tools for their visualization and functional analysis. While dyes like Acridine Orange and the LysoTracker series are widely used, the exploration of novel probes with potentially advantageous photophysical properties is an ongoing pursuit.

Acridine Red 3B (C.I. 45000) is a cationic xanthene dye, historically noted for its application in staining RNA.[1] Its structural resemblance to Pyronin Y and the broader family of acridine dyes suggests its potential as a lysosomotropic agent. This guide aims to consolidate the existing, albeit limited, information on Acridine Red 3B and provide a framework for its application as a probe for acidic organelles.

Physicochemical and Photophysical Properties